Cas no 893743-08-3 ([1,1'-Biphenyl]-3-carboxaldehyde,3'-nitro-)
893743-08-3 structure
Product Name:[1,1'-Biphenyl]-3-carboxaldehyde,3'-nitro-
CAS No:893743-08-3
MF:C13H9NO3
MW:227.215463399887
CID:714694
PubChem ID:23005003
Update Time:2025-04-19
[1,1'-Biphenyl]-3-carboxaldehyde,3'-nitro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-3-carboxaldehyde,3'-nitro-
- 3-(3-Nitrophenyl)benzaldehyde
- [1,1'-Biphenyl]-3-carboxaldehyde,3'-nitro
- 5'-nitrobiphenyl-3-carbaldehyde
- DTXSID80629596
- 3'-Nitro[1,1'-biphenyl]-3-carbaldehyde
- 893743-08-3
- AKOS004117213
-
- Inchi: 1S/C13H9NO3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9H
- InChI Key: LEXUSHONXSYRMN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(=C1)C1C=CC=C(C=O)C=1)=O
Computed Properties
- Exact Mass: 227.05800
- Monoisotopic Mass: 227.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 62.89000
- LogP: 3.59750
[1,1'-Biphenyl]-3-carboxaldehyde,3'-nitro- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
893743-08-3 ([1,1'-Biphenyl]-3-carboxaldehyde,3'-nitro-) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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